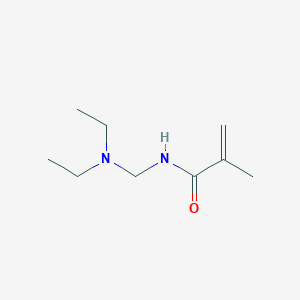
N-((Diethylamino)methyl)methacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((Diethylamino)methyl)methacrylamide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Key Applications
1. Drug Delivery Systems
DEAM is utilized in the synthesis of polymers that exhibit pH-responsive properties, making them suitable for targeted drug delivery. For instance, it can be used to create self-healing hydrogels that respond to pH changes, enhancing the release of therapeutic agents in specific environments within the body. This responsiveness allows for controlled drug release, improving therapeutic efficacy and reducing side effects .
2. Gene Delivery Vectors
The compound serves as a cationic monomer in the development of gene delivery systems. Its ability to form complexes with nucleic acids facilitates their intracellular delivery, making it a critical component in the formulation of biocompatible vectors for genetic material transfer. Research indicates that DEAM-based polymers can enhance the efficiency of plasmid DNA (pDNA) delivery, influenced by factors such as molecular weight and charge .
3. Responsive Materials
DEAM is integral in creating thermoresponsive and pH-responsive polymer brushes. These materials can undergo phase transitions in response to environmental stimuli, such as temperature and pH variations. Studies have shown that increasing the content of DEAM units within these polymers leads to enhanced thermoresponsiveness, making them suitable for applications in smart coatings and sensors .
Case Studies
Properties
CAS No. |
10196-75-5 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(diethylaminomethyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C9H18N2O/c1-5-11(6-2)7-10-9(12)8(3)4/h3,5-7H2,1-2,4H3,(H,10,12) |
InChI Key |
IQBHTRVNLWHNBL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CNC(=O)C(=C)C |
Canonical SMILES |
CCN(CC)CNC(=O)C(=C)C |
Key on ui other cas no. |
10196-75-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















